N-Demethyl Alogliptin-2,2,2-trifluoroacetate
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Overview
Description
Chemical Reactions Analysis
N-Demethyl Alogliptin-2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Demethyl Alogliptin-2,2,2-trifluoroacetate has numerous applications in scientific research, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various biochemical products and reagents.
Mechanism of Action
The mechanism of action of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-Demethyl Alogliptin-2,2,2-trifluoroacetate can be compared with other similar compounds such as:
Alogliptin: The parent compound from which this compound is derived.
Sitagliptin: Another dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of diabetes.
Saxagliptin: A similar DPP-4 inhibitor with a different molecular structure.
The uniqueness of this compound lies in its specific molecular modifications, which may confer distinct biochemical properties and research applications .
Properties
Molecular Formula |
C19H20F3N5O4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1 |
InChI Key |
MTLWKABDEWRRSI-PFEQFJNWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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